molecular formula C9H7ClN4O2 B3066256 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 72680-12-7

5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3066256
CAS No.: 72680-12-7
M. Wt: 238.63 g/mol
InChI Key: JNBZILDQNGNOBY-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 4-chloroaniline with a suitable triazole precursor. One common method is the Hantzsch triazole synthesis , which involves the condensation of hydrazine with a β-diketone or β-ketoester in the presence of a chloro-substituted aniline. The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylic acid derivatives, such as esters or amides.

  • Reduction: The triazole ring can be reduced to form a corresponding amine derivative.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl or methoxy groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or methanol (CH₃OH).

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Amines and other reduced derivatives of the triazole ring.

  • Substitution: Hydroxylated or methoxylated phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals due to its stability and reactivity.

Biology: In biological research, 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential biological activities. It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains.

Medicine: The compound has been investigated for its potential therapeutic applications. It has shown anti-inflammatory and anticancer properties in preliminary studies, making it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or disrupt the function of cancer cell receptors.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.

  • Receptors: Binding to cell surface receptors, leading to the modulation of cell signaling pathways.

Comparison with Similar Compounds

  • 4-Chloroaniline: A simpler aromatic amine without the triazole ring.

  • 1H-1,2,3-Triazole-4-carboxylic acid: A triazole derivative without the chlorophenyl group.

  • 4-Chlorophenyl-1,3,4-thiadiazole sulfonamides: Another class of compounds with similar biological activities.

Uniqueness: 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of the chlorophenyl group and the triazole ring, which provides both stability and reactivity. This combination allows for a wide range of applications and biological activities that are not found in simpler compounds.

Properties

IUPAC Name

5-(4-chloroanilino)-2H-triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBZILDQNGNOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507315
Record name 5-(4-Chloroanilino)-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72680-12-7
Record name 5-(4-Chloroanilino)-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid

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